molecular formula C17H18BrNO2 B5624871 2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide

2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide

Cat. No.: B5624871
M. Wt: 348.2 g/mol
InChI Key: UKSPFKLGFRISDJ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide is an organic compound that features a bromophenoxy group and an isopropylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-bromophenol with 2-bromoacetyl bromide to form 2-(4-bromophenoxy)acetyl bromide. This intermediate is then reacted with 4-isopropylaniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products

    Substitution: Products include various substituted phenoxyacetamides.

    Oxidation: Products include oxidized derivatives with altered functional groups.

    Reduction: Products include reduced forms with different oxidation states.

    Hydrolysis: Products include 4-bromophenoxyacetic acid and 4-isopropylaniline.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the isopropylphenyl group can enhance binding affinity through van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-isopropylphenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(4-isopropylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-isopropylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance the compound’s specificity and potency in various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSPFKLGFRISDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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